molecular formula C10H15NO3 B12230078 5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole

5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole

Cat. No.: B12230078
M. Wt: 197.23 g/mol
InChI Key: OTUBXMYOQBBTER-UHFFFAOYSA-N
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Description

5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole is a chemical compound with a unique structure that includes an oxazole ring substituted with a methyl group and an oxan-4-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-1,2-oxazole with oxan-4-yloxy methyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the oxan-4-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding oxazole carboxylic acids.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole compounds.

Scientific Research Applications

5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(oxan-4-yloxy)aniline: Similar structure but with an aniline group instead of an oxazole ring.

    N-({4-methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methyl)prop-2-enamide: Contains a similar oxan-4-yloxy methyl group but differs in the core structure.

Uniqueness

5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

5-methyl-3-(oxan-4-yloxymethyl)-1,2-oxazole

InChI

InChI=1S/C10H15NO3/c1-8-6-9(11-14-8)7-13-10-2-4-12-5-3-10/h6,10H,2-5,7H2,1H3

InChI Key

OTUBXMYOQBBTER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)COC2CCOCC2

Origin of Product

United States

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